Akuammilan Skeleton as Scaffold: Comparative In Silico Binding Affinity of Strictamine (Akuammilan-17-oic Acid Methyl Ester)
Akuammilan itself lacks direct pharmacological activity data in peer-reviewed literature; however, its immediate derivative strictamine (akuammilan-17-oic acid methyl ester) has been evaluated in silico for binding potential against bacterial enzyme targets. In molecular docking studies, strictamine demonstrated binding energy of −8.5 kcal/mol towards UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA), an essential enzyme in bacterial cell wall biosynthesis. By comparison, ajmalicine (a structurally related but distinct monoterpene indole alkaloid) showed a more favorable binding energy of −9.5 kcal/mol towards the same MurA target, while limonin exhibited the strongest binding at −9.8 kcal/mol [1].
| Evidence Dimension | In silico binding energy (kcal/mol) towards MurA enzyme |
|---|---|
| Target Compound Data | Strictamine (akuammilan derivative): −8.5 kcal/mol |
| Comparator Or Baseline | Ajmalicine: −9.5 kcal/mol; Limonin: −9.8 kcal/mol |
| Quantified Difference | Strictamine binding is 1.0 kcal/mol less favorable than ajmalicine; 1.3 kcal/mol less favorable than limonin |
| Conditions | Molecular docking computational simulation; binding energy values derived from in silico modeling |
Why This Matters
This establishes the akuammilan skeleton (via strictamine) as a quantifiable, though moderate, binding scaffold for MurA-targeted antibacterial discovery, providing a benchmark for comparative evaluation against alternative natural product scaffolds such as ajmalicine.
- [1] Bachappanavar N, et al. In silico molecular docking analysis of natural compounds against bacterial enzymes. Cited in: scite.ai author profile; binding energies for strictamine, ajmalicine, and limonin towards MurA. View Source
